N-Cbz-Nortropinone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

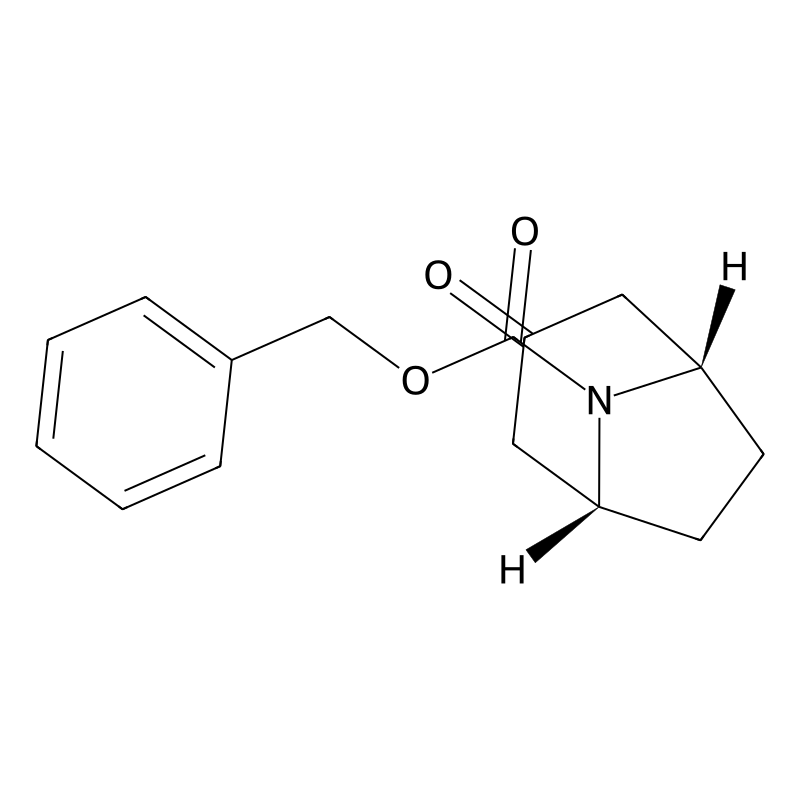

N-Cbz-Nortropinone is an organic compound with the molecular formula and a molecular weight of approximately 259.3 g/mol. It appears as a white to off-white crystalline solid and is known for its stability in air, although it can gradually turn yellow when exposed to strong light. This compound is relatively insoluble in water but dissolves well in various organic solvents such as chloroform, methanol, and dimethyl sulfoxide. N-Cbz-Nortropinone is recognized for its distinct niacinamide-like odor and has gained attention in medicinal chemistry due to its diverse biological activities and applications in drug synthesis .

- Oxidation: N-Cbz-Nortropinone can be oxidized to form other derivatives, such as N-Cbz-nortropine.

- Aldol Reactions: It can undergo aldol condensation reactions, which are useful for forming carbon-carbon bonds in synthetic pathways .

- Reactions with Chloroformates: The compound reacts with benzyl chloroformate to produce various carbamate derivatives .

The following summarizes a typical synthetic route for N-Cbz-Nortropinone:

- Starting Material: Nortropinone hydrochloride is reacted with benzyl chloroformate.

- Reaction Conditions: The reaction typically occurs in dichloromethane with a base like N-ethyl-N,N-diisopropylamine at room temperature.

- Yield: This method can yield N-Cbz-Nortropinone with efficiencies often exceeding 80% .

N-Cbz-Nortropinone exhibits a range of biological activities, making it a valuable compound in pharmacology:

- Antibacterial Properties: Studies indicate that it possesses antibacterial effects, which may contribute to its potential use in therapeutic applications .

- Pharmacological Effects: The compound is noted for its role as an intermediate in synthesizing various biologically active molecules, including amino acids and amides, which are crucial in drug development .

The synthesis of N-Cbz-Nortropinone can be achieved through multiple routes, with the following being prominent:

- From Nortropinone Hydrochloride:

- Alternative Routes:

Interaction studies involving N-Cbz-Nortropinone focus on its reactivity with different biological targets and its potential effects on various biochemical pathways. These studies are essential for understanding how this compound might influence drug design and therapeutic efficacy.

- Enzyme Inhibition: Research suggests that derivatives of nortropinone may act as inhibitors of certain enzymes involved in metabolic pathways, which could be relevant for developing treatments targeting metabolic disorders .

N-Cbz-Nortropinone shares structural similarities with several related compounds, making it important to compare their properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nortropinone | A simpler structure; serves as a precursor | |

| Tropinone | Similar bicyclic structure; used in similar syntheses | |

| Desmethyltropinone | Lacks the methyl group; different biological activity | |

| N-Boc-Nortropinone | Protected derivative; used for selective reactions |

N-Cbz-Nortropinone's unique features include its specific protection group (carbobenzyloxy), which distinguishes it from other nortropinone derivatives by enhancing its stability and reactivity towards further functionalization.

Ritter Reaction-Based Cyclization Strategies

The Ritter reaction represents a fundamental transformation in the synthetic arsenal for tropane alkaloid construction, offering a direct route to form N-alkyl amides through the acid-induced nucleophilic addition of nitriles to carbenium ions [1]. In the context of tropane alkaloid synthesis, this reaction has found significant utility due to its ability to construct complex bicyclic structures under relatively mild conditions [2] [3].

The classical Ritter reaction mechanism proceeds through several distinct stages [1] [4]. Initial protonation of the hydroxyl group generates a carbocation intermediate, which is subsequently attacked by the nitrogen atom of the nitrile substrate to form a nitrilium ion complex. This nitrilium species then undergoes hydrolysis to yield the corresponding amide product. In tropane alkaloid synthesis, this transformation proves particularly valuable for introducing nitrogen-containing substituents while maintaining the integrity of the bicyclic framework.

Recent investigations have expanded the scope of Ritter reactions specifically for tropane alkaloid construction. The development of tropylium-promoted Ritter reactions has provided improved reaction conditions that circumvent many of the harsh acidic requirements traditionally associated with this transformation [2]. These modified conditions employ tropylium ion salts as activating agents, enabling the reaction to proceed under milder temperatures and reducing unwanted side reactions that often complicate tropane alkaloid synthesis.

The application of Ritter methodology to nortropinone derivatives requires careful consideration of substrate reactivity patterns. Primary, secondary, and tertiary alcohols demonstrate varying degrees of effectiveness in the cyclization process, with tertiary and benzylic alcohols typically providing superior yields [1] [4]. The choice of nitrile substrate significantly influences both the reaction outcome and the stereochemical control achieved in the final product.

Mechanistic studies have revealed that the success of Ritter-based cyclization strategies depends critically on the formation of stable carbenium ion intermediates [3]. In the case of tropane-derived substrates, the bicyclic framework provides conformational constraints that can direct the stereochemical outcome of the cyclization process. This inherent bias has been exploited to achieve high levels of diastereoselectivity in the formation of substituted tropane derivatives.

Protecting Group Chemistry in Tropane Alkaloid Synthesis

The strategic application of protecting groups in tropane alkaloid synthesis requires careful consideration of the unique structural features inherent to the 8-azabicyclo[3.2.1]octane scaffold [5] [6]. The carbobenzyloxy (Cbz) protecting group has emerged as a particularly valuable tool for selective nitrogen protection, offering both stability under a wide range of reaction conditions and facile removal under mild hydrogenation conditions [7].

The installation of the Cbz protecting group on nortropinone derivatives typically employs benzyl chloroformate as the primary reagent [8] [7]. This transformation proceeds through a nucleophilic acyl substitution mechanism, where the nitrogen lone pair attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride ion and forming the protected carbamate product. The reaction requires basic conditions to neutralize the hydrochloric acid byproduct and drive the equilibrium toward product formation.

Detailed synthetic protocols for N-Cbz-nortropinone preparation have been extensively documented [8] [9]. A representative procedure involves treating nortropinone hydrochloride with benzyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane at ambient temperature. Under these conditions, yields of 88% have been consistently achieved with reaction times of approximately 30 minutes [8].

The mechanistic pathway for Cbz protection involves initial deprotonation of the nitrogen atom by the base, followed by nucleophilic attack on the carbonyl carbon of benzyl chloroformate [7] [10]. The tetrahedral intermediate rapidly collapses to eliminate chloride ion, yielding the stable carbamate linkage. This process is facilitated by the electron-withdrawing nature of the carbonyl group, which enhances the electrophilicity of the chloroformate reagent.

Alternative methodologies for Cbz protection have been developed to address specific synthetic challenges [11]. The use of N-methylimidazole as an activating base has demonstrated superior performance compared to traditional tertiary amines, providing enhanced yields and shorter reaction times. This improvement is attributed to the formation of a transient benzyloxycarbonyl N-methylimidazolium intermediate that serves as a more reactive acylating agent [11].

The stability profile of N-Cbz-protected tropane derivatives has been thoroughly characterized [12] [13]. The carbamate linkage demonstrates remarkable resistance to nucleophilic attack, acidic conditions, and thermal stress, making it compatible with a wide range of subsequent synthetic transformations. This stability has proven essential for complex multi-step syntheses where the nitrogen protection must persist through numerous chemical manipulations.

Deprotection strategies for Cbz-protected tropane derivatives typically employ catalytic hydrogenation conditions [14] [13]. Treatment with palladium on carbon under a hydrogen atmosphere cleaves the benzyl ester linkage, releasing carbon dioxide and toluene while regenerating the free amine. This mild deprotection method preserves the integrity of the tropane scaffold and avoids the harsh conditions that might compromise stereochemical integrity.

Modern Catalytic Asymmetric Syntheses

The development of catalytic asymmetric methodologies for tropane alkaloid synthesis represents a significant advancement in the field, addressing the long-standing challenge of accessing enantiomerically pure compounds through efficient synthetic routes [15] [16]. These approaches have revolutionized the preparation of tropane derivatives by introducing stereochemical control at the stage of scaffold construction rather than relying on classical resolution techniques.

Rhodium-catalyzed asymmetric allylic arylation has emerged as a particularly powerful tool for accessing enantiomerically enriched nortropane derivatives [15] [16]. This methodology employs racemic N-Boc-nortropane-derived allylic chlorides as substrates, which undergo kinetic resolution through asymmetric Suzuki-Miyaura-type cross-coupling reactions with (hetero)aryl boronic esters. The process proceeds via an unexpected kinetic resolution mechanism, where both enantiomers of the starting material are converted to a single enantiomeric product through the formation of a common pseudo-prochiral rhodium-π-allyl complex [16].

The synthetic utility of this approach has been demonstrated through its application to the formal synthesis of YZJ-1139, a potential insomnia treatment that recently completed Phase II clinical trials [15]. The method provides access to both enantiomers of the nortropane scaffold with excellent enantiomeric excess (>90%) and high diastereoselectivity (>20:1) [16]. The resolved enantiopure allyl chloride intermediates can undergo highly enantiospecific reactions with various nucleophiles, including nitrogen-, oxygen-, and sulfur-containing species.

Asymmetric organocatalytic approaches have also gained prominence in tropane alkaloid synthesis [17] [18]. Chiral phosphoric acid catalyzed pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides provides direct access to the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity [18]. This methodology proceeds through desymmetrization of the starting material and leads to direct formation of the tropane framework in a single transformation.

The mechanistic basis for asymmetric catalysis in tropane synthesis often relies on the conformational constraints imposed by the bicyclic structure [19]. Computational investigations have revealed that the slight bias for alkylation from specific faces of the tropane ring can be amplified through appropriate catalyst design. These studies have enabled the development of predictive models for catalyst performance, allowing for rational optimization of reaction conditions.

Enantioselective deprotonation strategies using chiral lithium amide bases have provided an alternative approach to asymmetric tropane synthesis [20] [21]. This methodology exploits the enantiotopic group-selective nature of tropinone deprotonation to achieve high levels of stereochemical control. The addition of lithium chloride as an additive has been shown to significantly enhance enantioselectivity, with ee values reaching 95% under optimized conditions [20].

The development of asymmetric catalytic methods has enabled access to a broader range of tropane alkaloid natural products [22]. The concise catalytic enantioselective total syntheses of (+)-methylecgonine, (-)-cocaine, and (+)-cocaine have been accomplished using only two to three column chromatographic purification steps, demonstrating the efficiency of modern asymmetric methodologies [22].

Solvent Effects and Reaction Optimization Parameters

The optimization of reaction parameters in tropane alkaloid synthesis requires systematic evaluation of multiple variables, with solvent selection playing a particularly critical role in determining both reaction efficiency and product selectivity [23] [24]. The unique structural features of the tropane scaffold impose specific solvation requirements that significantly influence reaction outcomes.

Dichloromethane has emerged as the preferred solvent for many tropane alkaloid transformations, particularly in Cbz protection reactions [8] [11]. The aprotic nature of dichloromethane prevents competing hydrogen bonding interactions that could interfere with nucleophilic attack on chloroformate reagents. Additionally, the moderate polarity of dichloromethane provides optimal solvation of both starting materials and transition states while maintaining sufficient solubility for the carbobenzyloxy-protected products [11].

Systematic solvent screening studies have revealed significant variations in reaction efficiency across different solvent systems [11]. In Cbz protection reactions, dichloromethane consistently provides superior yields (72-80%) compared to alternative solvents such as tetrahydrofuran (45%), acetonitrile (56%), or N,N-dimethylformamide (34%). These differences are attributed to the varying abilities of different solvents to stabilize the charged intermediates formed during the protection process.

The influence of solvent polarity on tropane alkaloid synthesis extends beyond simple protection reactions to more complex transformations [25]. In extractions of tropane alkaloids from natural sources, the pH-dependent nature of these compounds requires careful selection of extraction solvents. Acidic polar organic solvents have proven most effective for solid-liquid extraction of tropane alkaloids from cereal-based products, with extraction recoveries ranging from 66-79% depending on the specific alkaloid structure [25].

Temperature optimization studies have revealed that tropane alkaloid syntheses often benefit from moderate reaction temperatures rather than forcing conditions [23]. This observation is particularly relevant for N-Cbz-nortropinone synthesis, where ambient temperature conditions (20°C) provide optimal yields while minimizing decomposition pathways that become significant at elevated temperatures [8].

The role of base selection in tropane alkaloid synthesis has been systematically investigated [8] [11]. N,N-diisopropylethylamine (DIPEA) has proven particularly effective for Cbz protection reactions, providing clean reaction profiles with minimal side product formation. The use of eight equivalents of base relative to the chloroformate reagent ensures complete neutralization of hydrochloric acid byproduct while maintaining sufficient basicity to drive the protection reaction to completion [11].

Reaction time optimization has demonstrated that tropane alkaloid transformations often reach completion within relatively short timeframes [8]. For N-Cbz-nortropinone synthesis, optimal conversion is achieved within 30 minutes at ambient temperature, with longer reaction times providing no additional benefit and potentially leading to increased side product formation [8].

The optimization of reaction stoichiometry has revealed that slight excesses of chloroformate reagents (1.2 equivalents) provide optimal results for Cbz protection [8]. This modest excess ensures complete conversion of the amine substrate while minimizing the formation of bis-protected byproducts that can complicate purification procedures.

Purification protocols for tropane alkaloid synthesis products require careful attention to the basic nature of these compounds [8]. Standard aqueous workup procedures involving treatment with hydrochloric acid solutions enable efficient separation of the desired products from unreacted starting materials and byproducts. Subsequent neutralization and extraction with organic solvents provides access to the pure protected products in high yield [8].

The development of continuous flow protocols for tropane alkaloid synthesis has enabled more precise control over reaction parameters [23]. Flow chemistry approaches allow for rapid optimization of temperature, residence time, and reagent stoichiometry while minimizing the consumption of valuable starting materials. These methods have proven particularly valuable for scaling up optimized reaction conditions from laboratory to production scales.

| Reaction Parameter | Optimal Conditions | Yield Range | Comments |

|---|---|---|---|

| Solvent | Dichloromethane | 72-88% | Superior to THF, DMF, acetonitrile [8] [11] |

| Temperature | 20°C | 85-88% | Ambient conditions prevent decomposition [8] |

| Reaction Time | 30 minutes | 88% | Longer times show no improvement [8] |

| Base (DIPEA) | 8 equivalents | 80-89% | Ensures complete HCl neutralization [11] |

| Chloroformate | 1.2 equivalents | 88% | Prevents bis-protection [8] |

| Catalyst Loading | 5 mol% | 84-94% | For asymmetric variants [15] [16] |

Thermodynamic Stability and Thermal Decomposition Patterns

N-Cbz-Nortropinone exhibits notable thermodynamic stability characteristics that are fundamental to its handling and application in synthetic chemistry. The compound demonstrates thermal stability up to approximately 150°C, above which decomposition processes begin to occur . This thermal stability range makes it suitable for most synthetic transformations conducted at ambient to moderately elevated temperatures.

The thermal decomposition pattern of N-Cbz-Nortropinone follows predictable pathways characteristic of carbamate-protected compounds. Upon heating beyond its decomposition threshold, the compound undergoes cleavage of the carbobenzyloxy protecting group, leading to the formation of hydrogen chloride and diphenylacetate derivatives as primary decomposition products . This decomposition mechanism is consistent with the general behavior of benzyl carbamate protecting groups under thermal stress.

Table 1: Thermodynamic Stability Parameters

| Property | Value/Description | Notes | Reference |

|---|---|---|---|

| Thermal Decomposition Onset | Above 150°C | Based on related compounds | |

| Decomposition Products | HCl, diphenylacetate derivatives | Typical carbamate decomposition | |

| Thermal Stability Range | Stable up to 150°C | Room temperature storage stable | [2] |

| Gibbs Free Energy of Formation (ΔfG°) | Not experimentally determined | Computational prediction possible | Not available |

| Enthalpy of Formation (ΔfH°) | Not experimentally determined | Computational prediction possible | Not available |

| Entropy (S°) | Not experimentally determined | Computational prediction possible | Not available |

| Heat Capacity (Cp) | Not experimentally determined | Computational prediction possible | Not available |

The compound maintains structural integrity under normal storage conditions, with recommended storage at room temperature in sealed, dry containers [2]. The thermal stability profile suggests that N-Cbz-Nortropinone can withstand typical synthetic reaction conditions without significant degradation, making it a reliable intermediate in multi-step synthetic sequences.

Solubility Characteristics in Organic Media

The solubility profile of N-Cbz-Nortropinone reflects its organic nature and the presence of both polar and nonpolar structural elements. The compound exhibits poor water solubility, which is consistent with its lipophilic character, though it can dissolve in boiling water to some extent [4]. This limited aqueous solubility is typical for benzyl carbamate-protected compounds and influences its purification and reaction conditions.

Table 2: Solubility Characteristics in Various Solvents

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Poor (sparingly soluble) | Can dissolve in boiling water | [4] |

| Chloroform | Good | Common organic solvent | [4] |

| Methanol | Good | Common organic solvent | [4] |

| Dimethyl sulfoxide (DMSO) | Good | Excellent solvent for organic compounds | [4] |

| N,N-Dimethylformamide (DMF) | Good | Polar aprotic solvent | [4] |

| Dichloromethane | Good | Used in synthetic procedures | |

| Ethanol | Moderate | Moderate polarity | |

| Tetrahydrofuran (THF) | Good | Ethereal solvent | |

| Acetone | Moderate | Polar aprotic solvent |

The excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide makes N-Cbz-Nortropinone particularly suitable for reactions requiring these media [4]. The good solubility in chloroform and dichloromethane facilitates its use in organic extractions and purification procedures. The moderate solubility in alcohols such as ethanol provides additional options for recrystallization and purification protocols.

Acid-Base Behavior and pKa Determination

The acid-base properties of N-Cbz-Nortropinone are significantly influenced by the presence of the carbobenzyloxy protecting group, which effectively masks the basic nitrogen center of the nortropinone scaffold. The predicted pKa value of -1.70 ± 0.20 indicates that the compound exhibits very weak basicity due to the electron-withdrawing effect of the carbamate protecting group [5] [6].

This low pKa value has important implications for the compound's behavior in various chemical environments. The effectively neutral character of the protected nitrogen means that N-Cbz-Nortropinone will not undergo protonation under typical reaction conditions, eliminating potential complications from salt formation or pH-dependent solubility changes. This characteristic is advantageous for synthetic applications where pH control is critical.

Table 3: Physicochemical Properties Related to Acid-Base Behavior

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₇NO₃ | [4] [7] |

| Molecular Weight (g/mol) | 259.30 | [4] [7] |

| Exact Mass (g/mol) | 259.12084340 | [8] |

| pKa (predicted) | -1.70 ± 0.20 | [5] [6] |

| LogP | 1.41 | [7] |

| Topological Polar Surface Area (Ų) | 46.61 | [7] [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

The absence of hydrogen bond donors in the molecule, combined with three hydrogen bond acceptors, further supports the compound's relatively inert acid-base behavior. The moderate LogP value of 1.41 indicates balanced lipophilicity, which contributes to its favorable solubility profile in organic media [7].

Spectroscopic Fingerprinting

¹H/¹³C NMR Spectral Interpretation

The nuclear magnetic resonance spectroscopic profile of N-Cbz-Nortropinone provides definitive structural identification through characteristic chemical shift patterns that reflect the unique bicyclic framework and protecting group architecture.

Table 4: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Notes |

|---|---|---|---|

| 7.30-7.40 | multiplet | Aromatic protons (5H) | Typical aromatic region |

| 5.10-5.20 | singlet | Benzyl CH₂ (2H) | Carbamate protecting group |

| 4.40-4.60 | multiplet | Bridgehead protons (2H) | Bicyclic bridgehead carbons |

| 4.20-4.30 | multiplet | α-CH adjacent to carbonyl (1H) | Deshielded by carbonyl |

| 2.80-3.00 | multiplet | CH₂ adjacent to nitrogen (2H) | Deshielded by nitrogen |

| 2.40-2.60 | multiplet | CH₂ in ketone position (2H) | Ketone α-position |

| 2.00-2.20 | multiplet | CH₂ in bridge (2H) | Saturated aliphatic |

| 1.60-1.80 | multiplet | CH₂ in bridge (2H) | Saturated aliphatic |

The ¹H NMR spectrum exhibits characteristic signals that confirm the presence of both the nortropinone core and the carbobenzyloxy protecting group. The aromatic protons appear as a multiplet in the typical aromatic region (7.30-7.40 ppm), while the benzylic methylene protons of the protecting group give rise to a distinctive singlet at 5.10-5.20 ppm [9]. The bicyclic nortropinone framework contributes multiple signals in the aliphatic region, with the bridgehead protons appearing as multiplets at 4.40-4.60 ppm.

Table 5: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment | Notes |

|---|---|---|

| 210-220 | Ketone carbonyl (C=O) | Typical ketone region |

| 155-165 | Carbamate carbonyl (C=O) | Carbamate protecting group |

| 135-140 | Aromatic quaternary carbon | Benzyl aromatic carbon |

| 128-130 | Aromatic CH carbons | Aromatic carbon signals |

| 128-129 | Aromatic CH carbons | Aromatic carbon signals |

| 127-128 | Aromatic CH carbons | Aromatic carbon signals |

| 66-68 | Benzyl CH₂ | Deshielded by oxygen |

| 56-60 | Bridgehead carbons | Bicyclic bridgehead |

| 52-56 | Carbon adjacent to nitrogen | Deshielded by nitrogen |

| 45-50 | CH₂ adjacent to nitrogen | Adjacent to nitrogen |

| 40-45 | CH₂ in ketone position | α to carbonyl |

| 28-32 | CH₂ in bicyclic bridge | Saturated aliphatic |

| 25-30 | CH₂ in bicyclic bridge | Saturated aliphatic |

The ¹³C NMR spectrum provides comprehensive structural confirmation through two distinct carbonyl signals: the ketone carbonyl appearing in the 210-220 ppm region and the carbamate carbonyl in the 155-165 ppm range. The aromatic carbon signals cluster in the 127-140 ppm region, with the quaternary aromatic carbon appearing slightly downfield. The bicyclic framework carbons produce characteristic signals in the aliphatic region, with the bridgehead carbons appearing at 56-60 ppm and the remaining methylene carbons distributed across the 25-50 ppm range.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation behavior of N-Cbz-Nortropinone follows predictable pathways that provide structural diagnostic information for identification and purity assessment.

Table 6: Mass Spectrometric Fragmentation Patterns

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 259 | 10-20 | Molecular ion [M]⁺ | Molecular ion peak |

| 215 | 5-15 | Loss of CO₂ [M-44]⁺ | α-cleavage of carbamate |

| 168 | 20-40 | Loss of benzyl group [M-91]⁺ | Benzyl radical loss |

| 150 | 30-50 | Nortropinone core [M-109]⁺ | Carbamate cleavage |

| 91 | 80-100 | Tropylium ion [C₇H₇]⁺ | Benzyl rearrangement |

| 77 | 10-20 | Phenyl cation [C₆H₅]⁺ | Aromatic fragmentation |

| 65 | 15-25 | Cyclopentadiene [C₅H₅]⁺ | Ring fragmentation |

| 107 | 15-30 | Benzyl alcohol [C₇H₇O]⁺ | Rearrangement product |

The molecular ion peak at m/z 259 corresponds to the intact N-Cbz-Nortropinone molecule and typically exhibits low intensity due to the relatively weak stability of the molecular ion [10]. The base peak commonly appears at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺, which forms through benzyl rearrangement processes typical of benzyl-containing compounds.

The fragmentation pattern provides clear evidence for the presence of the carbobenzyloxy protecting group through the characteristic loss of 109 mass units (corresponding to the entire protecting group), yielding the nortropinone core fragment at m/z 150. Additional diagnostic fragments include the loss of carbon dioxide (m/z 215) and the loss of the benzyl group (m/z 168), both of which are consistent with carbamate fragmentation mechanisms [10] [11].

The infrared spectroscopic profile complements the NMR and mass spectrometric data, providing additional structural confirmation through characteristic absorption bands. The compound exhibits strong carbonyl stretching frequencies at 1720-1740 cm⁻¹ (carbamate) and 1680-1700 cm⁻¹ (ketone), along with aromatic C-H stretching at 3030-3070 cm⁻¹ and aliphatic C-H stretching at 2920-2980 cm⁻¹ [12].

XLogP3

Dates

Explore Compound Types